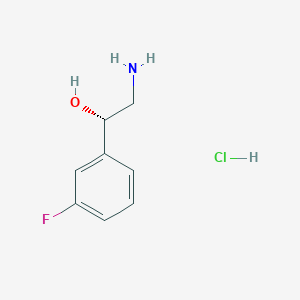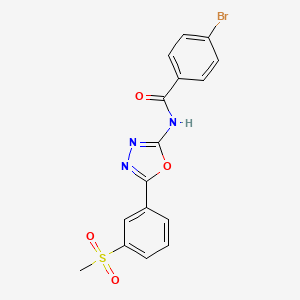
4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of benzamide. Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They have been found to exhibit a wide range of biological activities, including antibacterial activity .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative. In the case of “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide”, it’s likely that the compound was synthesized through a series of reactions involving the introduction of the bromo, methylsulfonyl, and oxadiazolyl groups .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” would be characterized by the presence of a benzamide core, with additional functional groups attached to the benzene ring. These include a bromo group, a methylsulfonyl group, and an oxadiazolyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific molecular structure. For instance, the presence of the bromo group could potentially increase its molecular weight and polarity .Applications De Recherche Scientifique
Synthesis and Biological Activity
The research surrounding 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives primarily focuses on their synthesis, spectral analysis, and potential biological activities. These compounds belong to the class of 1,3,4-oxadiazole bearing compounds, known for their significant biological activities. Studies have demonstrated methods for synthesizing various N-substituted derivatives, exploring their structural properties through techniques like 1H-NMR, IR, and mass spectral data. For example, Khalid et al. (2016) synthesized a series of derivatives showing moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exploration of these derivatives emphasizes the potential of these compounds in the development of new antibacterial agents (Khalid et al., 2016).
Anticancer Properties
Further investigations into the derivatives of 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have explored their anticancer activities. The design and synthesis of substituted derivatives have been evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This research opens avenues for the development of new chemotherapeutic agents. Ravinaik et al. (2021) reported the synthesis of derivatives that exhibited higher anticancer activities than the reference drug in some cases, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
The oxadiazole derivatives have also been investigated for their antimicrobial and antitubercular properties. Suresh Kumar et al. (2013) synthesized novel sulfonyl derivatives that showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting excellent antitubercular properties. This study underscores the therapeutic potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and Mycobacterium tuberculosis (Suresh Kumar et al., 2013).
Chemical Synthesis and Process Development
The chemical synthesis and process development of such compounds are crucial for exploring their full potential in various applications. Conlon et al. (2006) described an efficient, scalable synthesis for a PDE4 inhibitor, demonstrating the convergent synthesis approach and highlighting the importance of such processes in the production of drug candidates on a multikilogram scale. This research is significant for the pharmaceutical industry, offering insights into large-scale synthesis methods that can be applied to similar compounds (Conlon et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFITXLCBKEZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B2921822.png)
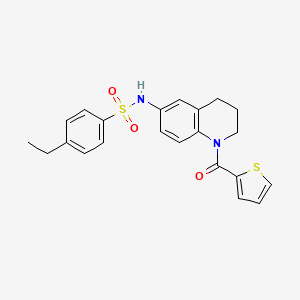
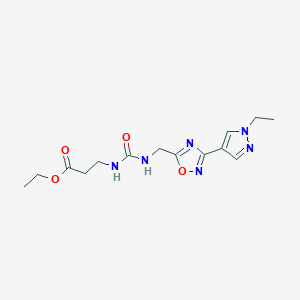
![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)
![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)
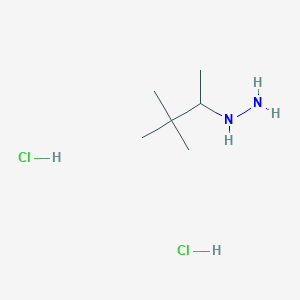
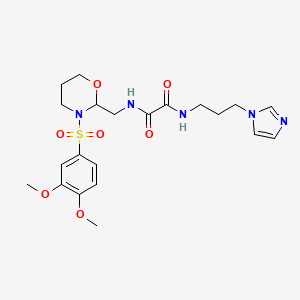

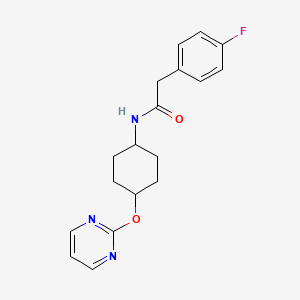
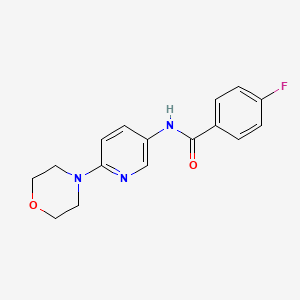
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)
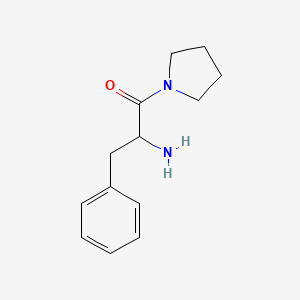
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2921842.png)
